

Chlorfenapyr-d7 CAS number and commercial suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorfenapyr-d7

Cat. No.: B10860689

[Get Quote](#)

An In-Depth Technical Guide to Chlorfenapyr-d7

This technical guide provides a comprehensive overview of **Chlorfenapyr-d7**, a deuterated analog of the insecticide Chlorfenapyr. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on its chemical properties, commercial availability, mechanism of action, synthesis, and analytical methodologies.

Chemical Identity and Properties

Chlorfenapyr-d7 is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.^[1]

Property	Chlorfenapyr	Chlorfenapyr-d7
IUPAC Name	4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[2]	4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[1]
CAS Number	122453-73-0[2][3]	122453-73-0 (Unlabeled)
Molecular Formula	C ₁₅ H ₁₁ BrClF ₃ N ₂ O	C ₁₅ H ₄ D ₇ BrClF ₃ N ₂ O
Molar Mass	407.62 g/mol	414.7 g/mol
Appearance	White to tan powder	Solid
Solubility	Slightly soluble in chloroform and methanol	Slightly soluble in chloroform and methanol

Commercial Suppliers

Chlorfenapyr-d7 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds.

Supplier	Product Name	Notes
Cayman Chemical	Chlorfenapyr-d7	Intended for use as an internal standard for quantification by GC- or LC-MS.
Clearsynth	Chlorfenapyr-d7	Provided with a Certificate of Analysis.
LGC Standards	Chlorfenapyr-d7	High-quality reference standards for analytical testing.

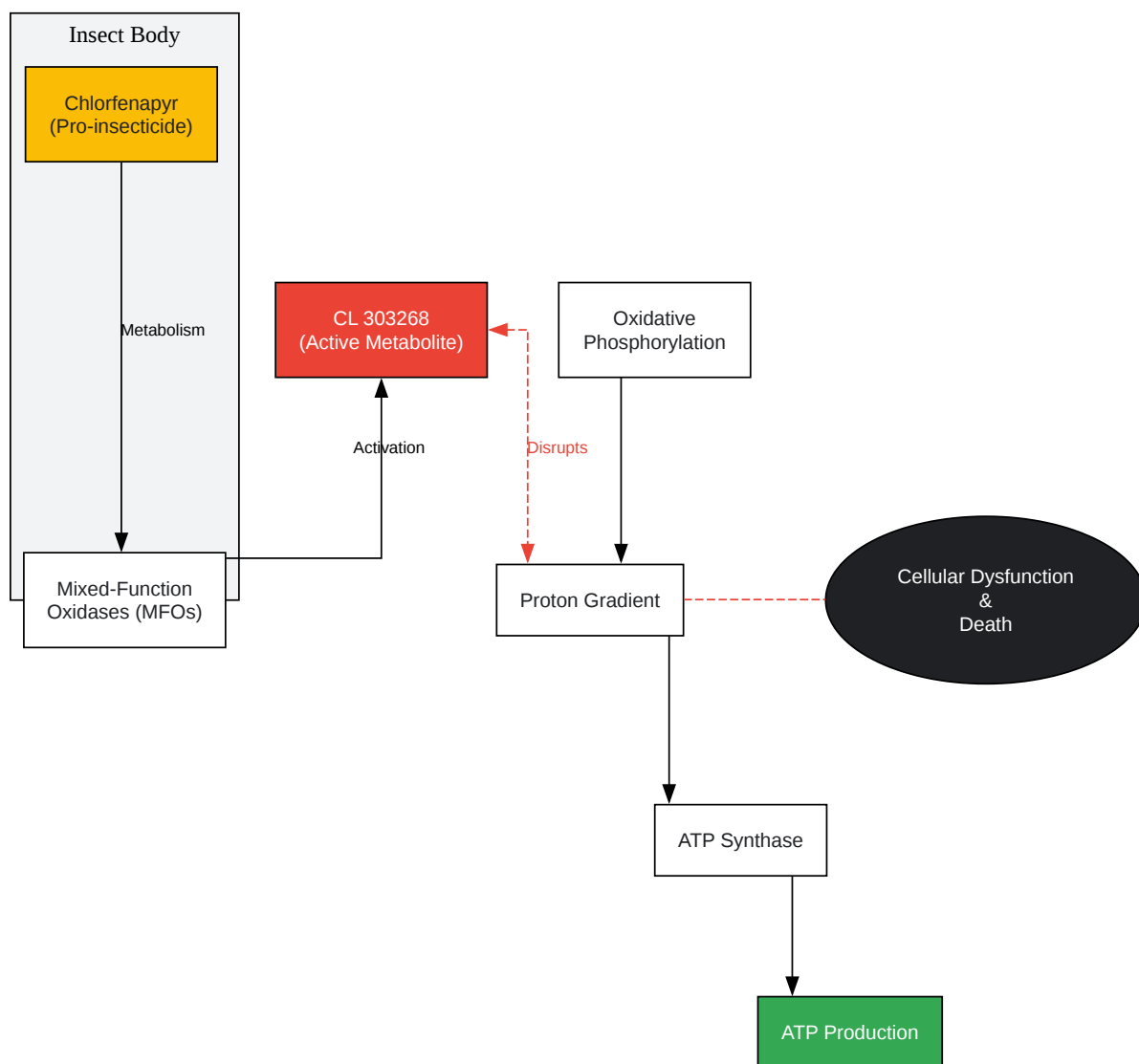
Non-deuterated Chlorfenapyr is also commercially available from various manufacturers and suppliers for agricultural and pest control applications.

Mechanism of Action

Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the host organism. The primary mode of action involves the disruption of cellular energy production.

- **Activation:** Upon ingestion or absorption by an insect, Chlorfenapyr is metabolized by mixed-function oxidases (MFOs) through the oxidative removal of the N-ethoxymethyl group. This process forms the active metabolite, CL 303268 .
- **Mitochondrial Uncoupling:** The active metabolite, CL 303268 , acts as an uncoupler of oxidative phosphorylation in the mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP).
- **ATP Depletion and Cell Death:** The disruption of ATP synthesis leads to a depletion of cellular energy, resulting in cellular dysfunction, and ultimately, the death of the organism.

This unique mode of action makes Chlorfenapyr effective against insect populations that have developed resistance to other classes of insecticides, such as pyrethroids and organophosphates.



[Click to download full resolution via product page](#)

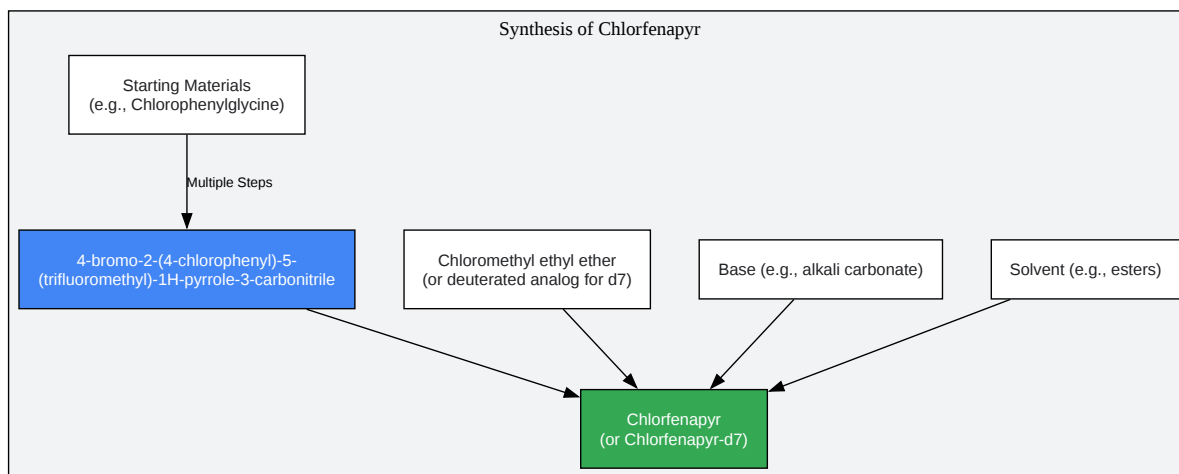
Mechanism of action of Chlorfenapyr.

Synthesis of Chlorfenapyr

The synthesis of Chlorfenapyr typically involves a multi-step process. One common route utilizes 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as a key intermediate. The synthesis of the deuterated analog, **Chlorfenapyr-d7**, would follow a similar pathway but would employ deuterated reagents in the final step.

A general synthetic scheme is as follows:

- **Lactonization, Pyrrole Cyclization, and Bromination:** Starting from chlorophenylglycine, trifluoroacetic acid, and 2-chloroacrylonitrile, the core pyrrole structure is formed and subsequently brominated to yield 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.
- **Ethoxymethylation:** The final step involves the addition of the ethoxymethyl group to the pyrrole nitrogen. This is achieved by reacting the pyrrole intermediate with chloromethyl ethyl ether in the presence of a base and a suitable solvent. For the synthesis of **Chlorfenapyr-d7**, a deuterated chloromethyl ethyl ether (specifically, chloro(methyl-d2) (ethoxy-d5) ether) would be used.



[Click to download full resolution via product page](#)

Logical relationship in the synthesis of Chlorfenapyr.

Analytical Methodologies

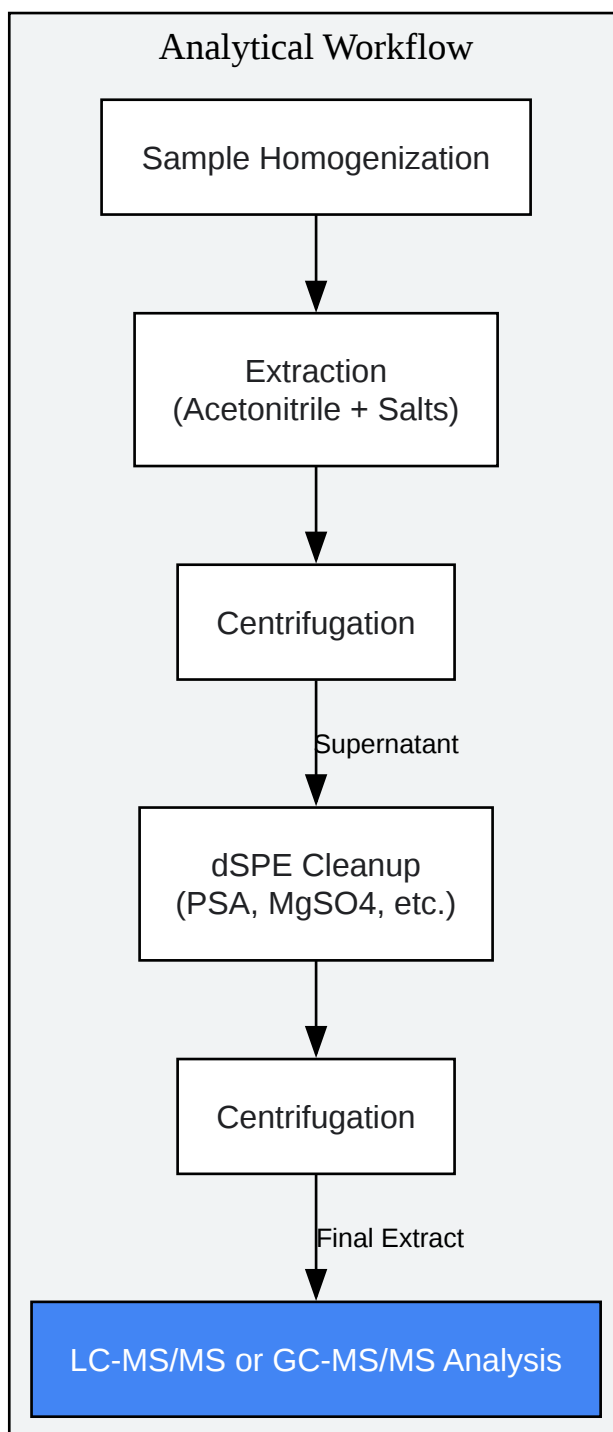
The quantification of Chlorfenapyr and its deuterated internal standard in various samples is typically performed using chromatographic techniques coupled with sensitive detectors.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.

Experimental Protocol (General)

- Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable) to ensure uniformity.
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add an appropriate volume of acetonitrile (e.g., 10-15 mL), often containing a small percentage of acetic acid.
 - Spike with an internal standard solution (e.g., **Chlorfenapyr-d7**).
 - Add a salt mixture, typically containing magnesium sulfate and sodium chloride or sodium acetate, to induce phase separation.
 - Shake vigorously for 1 minute and centrifuge.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE):
 - Transfer an aliquot of the supernatant (acetonitrile layer) to a clean centrifuge tube containing a dSPE sorbent mixture.
 - The sorbent mixture commonly includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and magnesium sulfate to remove excess water. Graphitized carbon black (GCB) may be included to remove pigments and sterols, while C18 can remove nonpolar interferences like fats.
 - Vortex the tube for 30-60 seconds and centrifuge.
- Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.



[Click to download full resolution via product page](#)

Experimental workflow for Chlorfenapyr analysis.

Instrumental Analysis: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for the analysis of Chlorfenapyr.

Experimental Protocol (Example)

- **Instrumentation:** An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.
- **Mobile Phase:** An isocratic or gradient mixture of methanol and water is typically used. A common composition is methanol:water (80:20, v/v).
- **Flow Rate:** A flow rate of 1.0 mL/min is often employed.
- **Column Temperature:** The column is typically maintained at a constant temperature, for example, 30°C.
- **Detection Wavelength:** Chlorfenapyr shows strong absorbance in the UV region, with detection wavelengths commonly set at 220 nm or 260 nm.
- **Injection Volume:** A typical injection volume is 20 µL.

Parameter	Value
Column	C18 reversed-phase
Mobile Phase	Methanol:Water (e.g., 80:20 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 220 nm or 260 nm
Column Temperature	30°C

Advanced Analytical Techniques

For higher sensitivity and selectivity, especially in complex matrices and for confirmation purposes, mass spectrometry-based methods are preferred.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of Chlorfenapyr and its major metabolite, tralopyril, in biological samples like human plasma.
- Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-based methods are also used for the determination of Chlorfenapyr residues.

Metabolism and Toxicology

In mammals, orally administered Chlorfenapyr is poorly absorbed, with a significant portion being eliminated unchanged in the feces. The metabolism in lactating goats has been studied, and proposed metabolic pathways have been elucidated. In rats, Chlorfenapyr is toxic, with reported LD50 values of 441 mg/kg for males and 1,152 mg/kg for females. The metabolism in plants involves N-dealkylation and subsequent oxidation of the dealkylated metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Chlorfenapyr-d7 CAS number and commercial suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10860689#chlorfenapyr-d7-cas-number-and-commercial-suppliers\]](https://www.benchchem.com/product/b10860689#chlorfenapyr-d7-cas-number-and-commercial-suppliers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com